molecular formula C11H11BrN2O2 B1440161 3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione CAS No. 1214046-53-3

3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione

Cat. No.: B1440161
CAS No.: 1214046-53-3
M. Wt: 283.12 g/mol
InChI Key: DIBFPJFBGJVZGG-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further substituted with a methyl group and two keto groups at positions 2 and 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzoyl chloride and N-methylpiperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The keto groups in the piperazine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can be further explored for their chemical and biological properties.

Scientific Research Applications

3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets in biological systems. The bromophenyl group and the piperazine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-1-methylpiperazine-2,5-dione: Similar structure but with a chlorine atom instead of bromine.

    3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione: Similar structure but with a fluorine atom instead of bromine.

    3-(2-Iodophenyl)-1-methylpiperazine-2,5-dione: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities that differ from its halogen-substituted analogs.

Properties

IUPAC Name

3-(2-bromophenyl)-1-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-14-6-9(15)13-10(11(14)16)7-4-2-3-5-8(7)12/h2-5,10H,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBFPJFBGJVZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC(C1=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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